2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol
Description
Properties
IUPAC Name |
2-methoxy-6-[3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-12-7-3-6-11(13(12)18)9-4-2-5-10(8-9)14(15,16)17/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJCVZMYHYIPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol typically involves the reaction of 2-methoxyphenol with 3-(trifluoromethyl)benzene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which requires a palladium catalyst, a base, and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds with similar structures to 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol exhibit significant anticancer properties. For instance, studies have shown that phenolic compounds can inhibit the activity of certain enzymes involved in tumor growth, such as Cyclooxygenase-2 (COX-2) . The trifluoromethyl group enhances the compound's potency by increasing its metabolic stability and bioavailability.
Antimicrobial Properties:
The compound has been evaluated for its antimicrobial activity. In vitro studies have demonstrated that it can inhibit various microbial strains, potentially due to the electron-withdrawing effects of the trifluoromethyl group, which may enhance interaction with biological targets .
Case Study: Inhibition of COX-2:
A study focused on synthesizing methoxy analogs of nimesulide, a known COX-2 inhibitor, found that derivatives of this compound showed promising results as potential radiotracers in imaging COX-2 expression in tumors . This application highlights its relevance in cancer diagnostics and therapeutics.
Material Science
Polymer Additives:
The unique chemical structure of this compound makes it suitable as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them more durable for industrial applications.
Case Study: Enhancing Polymer Properties:
Research has shown that incorporating phenolic compounds into polymer matrices can improve their resistance to thermal degradation and oxidative stress. This application is particularly relevant in the development of materials used in harsh environments .
Environmental Applications
Pesticides and Herbicides:
The compound's chemical properties suggest potential use in agrochemicals. Its effectiveness as a pesticide or herbicide can be attributed to its ability to interact with biological systems in pests or weeds, leading to inhibition of growth or reproduction.
Case Study: Environmental Impact Studies:
Studies assessing the environmental fate of phenolic compounds indicate that they can degrade under specific conditions, suggesting that this compound could be developed into environmentally friendly agricultural chemicals that minimize ecological impact .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including demethylation processes or reactions between aryl halides and resorcinol derivatives . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural Parameters of MFIP and Analogues
Key Observations:
- Substituent Effects :
- Electron-withdrawing groups (–CF₃, –Br) reduce electron density on the imine nitrogen, altering reactivity. Methyl (–CH₃) or methoxy (–OCH₃) groups increase steric bulk, affecting molecular planarity .
- Brominated derivatives (e.g., 4-bromo-MFIP) exhibit higher molecular weights and reduced solubility in polar solvents compared to MFIP .
- Hydrogen Bonding: All phenol-imine analogues exhibit intramolecular O–H⋯N bonds, stabilizing the enol-imine tautomer. Additional hydroxyl groups (e.g., 1,2-diol derivatives) enable intermolecular H-bonding, influencing crystal packing .
- Electronic Properties : The –CF₃ group enhances dipole moments, contributing to NLO activity. Methoxy-substituted compounds (MFIP) show higher polarizability than methyl-substituted analogues .
Table 2: Solubility and Functional Comparisons
Key Observations:
- Supercritical CO₂ Solubility : MFIP’s moderate solubility in scCO₂ contrasts with chlorinated derivatives, which are insoluble. This property is critical for environmentally friendly extraction or reaction processes .
- Biological Activity: Trifluoromethylphenol derivatives (e.g., 3-(trifluoromethyl)phenol) are intermediates in herbicides (e.g., diflufenican) and pharmaceuticals, whereas MFIP’s imine structure is more suited for coordination chemistry (e.g., Ni(II) complexes) .
Stability and Reactivity
- Thermal Stability : Methoxy groups (–OCH₃) in MFIP improve thermal stability compared to hydroxyl (–OH)-only analogues, as seen in thermogravimetric analysis (TGA) studies .
- Redox Reactivity: Imine bonds (–CH=N–) in MFIP undergo hydrolysis under acidic conditions, whereas –CF₃ groups resist electrophilic substitution, directing reactivity to the phenol ring .
Biological Activity
2-Methoxy-6-[3-(trifluoromethyl)phenyl]phenol, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C15H13F3O2
- CAS Number : 1549364-60-4
This compound features a trifluoromethyl group, which is known to enhance biological activity through improved lipophilicity and metabolic stability.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 32 μg/mL |
These results suggest that the compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymes involved in cell wall synthesis .
Anticancer Properties
The compound's anticancer potential has also been investigated. In a study assessing its effects on various cancer cell lines, it showed promising results:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
Mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway, characterized by increased expression of pro-apoptotic factors and caspase activation .
The mechanism of action for this compound involves several pathways:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to target enzymes, leading to inhibition of key metabolic pathways in bacteria and cancer cells.
- Induction of Oxidative Stress : The compound increases reactive oxygen species (ROS) levels within cells, triggering stress responses that can lead to apoptosis.
- Modulation of Signaling Pathways : It affects various signaling pathways involved in cell proliferation and survival, particularly those associated with cancer progression .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that at a concentration of 8 μg/mL, the compound significantly reduced bacterial viability compared to control groups, highlighting its potential as a therapeutic agent against resistant strains.
Case Study 2: Cancer Cell Line Testing
In another study focused on its anticancer properties, researchers treated MDA-MB-231 cells with varying concentrations of the compound. The findings revealed a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy. Flow cytometry analysis confirmed increased annexin V staining in treated cells, validating the apoptotic mechanism .
Q & A
Q. What solvent systems are optimal for solubility and stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
